(2S,3R,11bR)-Dihydrotetrabenazine D-Val
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Overview
Description
(2S,3R,11bR)-Dihydrotetrabenazine D-Val is a highly specialized chemical compound known for its intricate structure and significant value in scientific research. It is related to tetrabenazine, a drug used to treat hyperkinetic movement disorders. The compound’s molecular formula is C24H38N2O4, and it has a molecular weight of 418.58 .
Preparation Methods
The synthesis of (2S,3R,11bR)-Dihydrotetrabenazine D-Val involves multiple steps, including the formation of intermediate compounds. The synthetic routes typically require precise reaction conditions, such as controlled temperatures and specific reagents. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
(2S,3R,11bR)-Dihydrotetrabenazine D-Val undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
(2S,3R,11bR)-Dihydrotetrabenazine D-Val has a wide range of applications in scientific research, including:
Chemistry: It is used as a reference standard and in the study of reaction mechanisms.
Biology: It is used in the study of neurotransmitter regulation and synaptic function.
Medicine: It is used in the development of drugs for treating neurological disorders.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (2S,3R,11bR)-Dihydrotetrabenazine D-Val involves its interaction with specific molecular targets and pathways. It is known to inhibit the vesicular monoamine transporter 2 (VMAT2), which is responsible for the uptake of neurotransmitters into synaptic vesicles. This inhibition leads to a decrease in the release of neurotransmitters, thereby modulating synaptic transmission and reducing hyperkinetic movements .
Comparison with Similar Compounds
(2S,3R,11bR)-Dihydrotetrabenazine D-Val is unique compared to other similar compounds due to its specific stereochemistry and molecular structure. Similar compounds include:
Tetrabenazine: Used to treat hyperkinetic movement disorders.
Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.
Valbenazine: Another VMAT2 inhibitor used to treat tardive dyskinesia.
These compounds share similar mechanisms of action but differ in their pharmacokinetic profiles and clinical applications .
Properties
Molecular Formula |
C24H38N2O4 |
---|---|
Molecular Weight |
418.6 g/mol |
IUPAC Name |
[(2S,3R,11bR)-9,10-dimethoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl] (2R)-2-amino-3-methylbutanoate |
InChI |
InChI=1S/C24H38N2O4/c1-14(2)9-17-13-26-8-7-16-10-21(28-5)22(29-6)11-18(16)19(26)12-20(17)30-24(27)23(25)15(3)4/h10-11,14-15,17,19-20,23H,7-9,12-13,25H2,1-6H3/t17-,19-,20+,23-/m1/s1 |
InChI Key |
GEJDGVNQKABXKG-OYWYANMWSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1OC(=O)[C@@H](C(C)C)N)OC)OC |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1OC(=O)C(C(C)C)N)OC)OC |
Origin of Product |
United States |
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